molecular formula C18H25N3O4 B2966004 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide CAS No. 2319640-47-4

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B2966004
CAS No.: 2319640-47-4
M. Wt: 347.415
InChI Key: LEPFMJXDEJCDQN-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a synthetic propanamide derivative featuring a 2,4-dimethoxyphenyl group at the carbonyl terminus and a pyrazole-containing ethoxyethyl chain at the amine terminus.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-23-16-6-4-15(17(14-16)24-2)5-7-18(22)19-9-12-25-13-11-21-10-3-8-20-21/h3-4,6,8,10,14H,5,7,9,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPFMJXDEJCDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

  • Antiinflammatory Activity
    • Research indicates that compounds with pyrazole scaffolds exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .
  • Antitumor Effects
    • The compound's potential as an antitumor agent has been explored through various in vitro and in vivo studies. Compounds similar to this compound have shown cytotoxicity against cancer cell lines, indicating their ability to induce apoptosis in malignant cells .
  • Antimicrobial Activity
    • Pyrazole derivatives are also noted for their antimicrobial properties. Studies assessing the efficacy of similar compounds against bacterial strains have reported significant inhibitory effects at low concentrations, suggesting potential use as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Case Studies and Research Findings

StudyFindingsReference
Anti-inflammatory ActivityInhibition of TNF-α by up to 85% at 10 µM
Antitumor EffectsInduction of apoptosis in cancer cell lines
Antimicrobial EfficacySignificant activity against bacterial strains at low concentrations

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the aryl group, side chain, and heterocyclic components. Below is a detailed comparison:

Aryl Group Variations

  • 3-(2,4-Dimethoxyphenyl)propanamide Derivatives
    • Compound 11a (): 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
  • Retains the 2,4-dimethoxyphenyl group but replaces the pyrazole-ethoxyethyl chain with an imidazole-pyridinyl moiety.
  • Demonstrated as a CK2 kinase inhibitor, highlighting the role of dimethoxyphenyl in kinase binding .
    • Benzothiazole Derivatives ():
  • Examples: N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide, N-(benzothiazole-2-yl)-2-phenylacetamide
  • Replace dimethoxyphenyl with chlorophenyl or phenyl groups, showing how aryl electronegativity impacts target selectivity .

Side Chain and Heterocyclic Modifications

  • Pyrazole-Containing Analogs N-(2-Aminophenyl)-3-(1H-pyrazol-1-yl)propanamide ():
  • Substitutes the dimethoxyphenyl group with an aminophenyl and replaces the ethoxyethyl chain with a direct pyrazole linkage.
  • Illustrates the importance of the ethoxyethyl spacer in enhancing solubility or conformational flexibility .
    • N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide ():
  • Replaces dimethoxyphenyl with a phenylthio group and incorporates a furan-pyrazole side chain.
  • Demonstrates how sulfur-containing groups may influence redox properties or metal coordination .

  • Non-Pyrazole Heterocycles Triazole and Oxadiazole Derivatives ():
  • Example: 2-(3-Chlorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide
  • Substitutes pyrazole with triazole or oxadiazole rings, which may alter hydrogen-bonding capacity or metabolic stability .

Functional Group Impact

  • Methoxy vs.
  • Spacer Length and Flexibility
    • Ethoxyethyl chains (target compound) provide longer spacers than direct ethyl linkages (), possibly optimizing steric interactions with target proteins.

Data Table: Structural and Functional Comparison

Compound Name (Source) Molecular Formula Aryl Group Heterocycle/Chain Potential Application
Target Compound C₂₂H₂₈N₃O₄ (estimated) 2,4-Dimethoxyphenyl Pyrazole-ethoxyethyl Hypothesized kinase inhibitor
Compound 11a C₂₆H₂₆FN₃O₃S 2,4-Dimethoxyphenyl Imidazole-pyridinyl CK2 kinase inhibitor
N-(Benzothiazole-2-yl)-3-(3-Cl-phenyl)propanamide C₁₉H₁₇ClN₂OS 3-Chlorophenyl Benzothiazole Antimicrobial/Enzyme inhibitor
N-(2-Aminophenyl)-3-(1H-pyrazol-1-yl)propanamide C₁₂H₁₄N₄O 2-Aminophenyl Pyrazole Not specified
N-(2-(4-Furan-2-yl-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide C₁₈H₁₉N₃O₂S Phenylthio Furan-pyrazole Not specified

Key Findings and Implications

Aryl Group Influence : The 2,4-dimethoxyphenyl group (target compound) offers electron-donating effects, contrasting with halogenated analogs (e.g., ), which may enhance target binding through hydrophobic or π-π interactions.

Heterocyclic Diversity : Pyrazole (target compound) provides a balance of hydrogen-bonding and rigidity, while triazole/oxadiazole derivatives () introduce stronger hydrogen-bond acceptors.

Side Chain Flexibility : Ethoxyethyl spacers may improve bioavailability compared to shorter chains () by reducing steric hindrance.

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